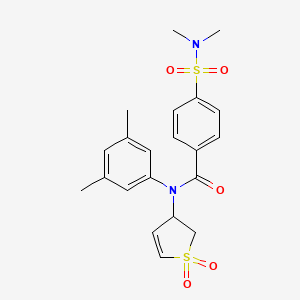

N-(3,5-二甲苯基)-4-(N,N-二甲基磺酰胺基)-N-(1,1-二氧化-2,3-二氢噻吩-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

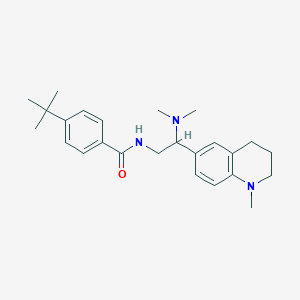

The compound "N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide" is a structurally complex benzamide derivative. Benzamide derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The presence of dimethylphenyl and sulfamoyl groups suggests potential for specific biological interactions, and the thiophene moiety could contribute to the compound's electronic and steric properties, potentially affecting its biological activity.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using various starting materials and methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating that the synthesis of benzamide derivatives often involves the functionalization of an existing drug or compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the conformation of the NH bond in N-(3,4-Dimethylphenyl)benzamide is anti to the meta-methyl substituent, which is a feature that could be relevant for the binding affinity and selectivity of the compound . Similarly, the trans conformation of the H—N—C=O units in N-(2,6-Dimethylphenyl)benzamide and the nearly orthogonal orientation of the benzoyl and aniline rings could be indicative of the conformational preferences of the compound .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from their functional groups. The presence of an amide linkage suggests a certain stability, but the potential for hydrogen bonding can lead to interactions with biological targets or participation in chemical reactions. The NH bond, in particular, is capable of forming hydrogen bonds, as seen in the packing of molecules in N-(3,4-Dimethylphenyl)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be diverse, depending on their specific substituents. For example, the determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in biological fluids like rat serum and urine indicates that these compounds can be absorbed and metabolized in vivo, which is crucial for their potential as therapeutic agents . The method of liquid chromatography used for this determination also suggests that the compound is amenable to separation and quantification using standard analytical techniques .

科学研究应用

除草活性

与N-(3,5-二甲苯基)-4-(N,N-二甲基磺酰胺基)-N-(1,1-二氧化-2,3-二氢噻吩-3-基)苯甲酰胺相关的化合物的一个重要应用是在农业领域作为除草剂。结构类似物N-(1,1-二甲基炔丙基)-3,5-二氯苯甲酰胺对一年生和多年生禾本科杂草表现出除草活性,表明在饲用豆科植物、某些草坪草和栽培作物中具有潜在用途。这表明更广泛的一类苯甲酰胺可能具有类似的应用,强调了探索此类化合物的除草剂潜力的重要性(K. Viste, A. J. Cirovetti, B. Horrom, 1970)。

抗肿瘤活性

对与所讨论化学物质密切相关的苯甲酰胺的研究表明了有希望的体外抗肿瘤活性。例如,合成的氯代苯磺酰胺衍生物对HepG2和MCF-7细胞系表现出优异的抗肿瘤活性。这表明对相关化合物的进一步研究可能会发现潜在的抗肿瘤剂,突出了结构变异在增强生物活性中的重要性(Asmaa M. Fahim, Mona A. Shalaby, 2019)。

药代动力学和对乳腺肿瘤转移的影响

另一个应用领域是药代动力学表征和对乳腺肿瘤转移影响的评估。涉及类似物的研究,例如尿激酶受体靶向化合物IPR-1和IPR-69,已显示出对乳腺癌模型中细胞生长和凋亡诱导的显着抑制作用。这些发现强调了相关苯甲酰胺在癌症治疗中的潜在治疗益处,特别是在靶向转移和血管生成方面(F. Wang et al., 2011)。

抗惊厥活性

与N-(3,5-二甲苯基)-4-(N,N-二甲基磺酰胺基)-N-(1,1-二氧化-2,3-二氢噻吩-3-基)苯甲酰胺在结构上相似的化合物已在几种动物模型中显示出有效的抗惊厥活性。这表明这种化合物的衍生物有可能被开发为新的抗惊厥药物,为癫痫发作障碍的治疗干预提供了新的途径(D. Robertson et al., 1987)。

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c1-15-11-16(2)13-19(12-15)23(18-9-10-29(25,26)14-18)21(24)17-5-7-20(8-6-17)30(27,28)22(3)4/h5-13,18H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWJCNINSQFUMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)

![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)

![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)